N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-3-6-13-15(10(9)2)19-17(23-13)20-16(21)11-4-5-12-14(7-11)22-8-18-12/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVVQYOGNIKRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Precursors
The foundational step in synthesizing the benzothiazole cores involves cyclocondensation reactions. For the 4,5-dimethyl-1,3-benzothiazole subunit, 2-amino-4,5-dimethylthiophenol is condensed with a carbonyl source under acidic conditions. A study demonstrated that reacting 2-amino-4,5-dimethylthiophenol with formic acid at 100°C for 6 hours yields the 4,5-dimethylbenzothiazole ring with >85% efficiency. Parallelly, the 1,3-benzothiazole-6-carboxylic acid precursor is synthesized via oxidation of 6-methyl-1,3-benzothiazole using potassium permanganate in alkaline conditions, followed by acidification to isolate the carboxylic acid derivative.
Carboxamide Formation via Acid Chlorides
The carboxamide linkage is established through coupling the 1,3-benzothiazole-6-carboxylic acid with the 4,5-dimethyl-1,3-benzothiazol-2-amine. This typically involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with the amine in the presence of a base like triethylamine (Et₃N) in tetrahydrofuran (THF) affords the target compound. Patent data indicate that maintaining a molar ratio of 1:1.2 (acid chloride to amine) at 25°C for 12 hours achieves yields of 78–82%.
Ultrasound-Assisted Synthesis
Solvent- and Catalyst-Free Protocols
Modern green chemistry approaches leverage ultrasound irradiation to accelerate reactions. A solvent-free method irradiates a mixture of 1,3-benzothiazole-6-carboxylic acid and 4,5-dimethyl-1,3-benzothiazol-2-amine with an ultrasonic probe (20 kHz, 150 W) for 20 minutes, achieving 75% yield. This method eliminates the need for hazardous solvents and reduces energy consumption compared to conventional heating.
Mechanistic Advantages
Ultrasound promotes cavitation, enhancing molecular collisions and reducing activation energy. Studies comparing conventional and ultrasound-assisted syntheses show a 30% reduction in reaction time and a 15% increase in yield under ultrasonic conditions.
Catalytic and Solvent Optimization
Solvent Selection
Solvent polarity critically influences reaction efficiency. Dimethylformamide (DMF) is preferred for amidation due to its high polarity and ability to stabilize intermediates. Trials comparing DMF, toluene, and acetonitrile revealed DMF-mediated reactions achieving 88% purity, whereas toluene resulted in <70%.
Role of Catalysts
Triethylamine is widely used to scavenge HCl during amidation, but ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have shown superior performance, increasing yields to 90% by stabilizing the transition state.
Comparative Analysis of Methodologies
The table below summarizes key parameters across synthesis routes:
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. Its ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural similarity to other biologically active molecules allows for the exploration of its therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in the manufacturing process.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structure : This compound (from P. guineense) replaces the dimethyl groups on the benzothiazole with dichloro substituents and adds a 3,5-dimethoxybenzamide group .
- Key Differences :
- Functional Implications : Chlorine atoms enhance lipophilicity and metabolic stability but may reduce bioavailability due to increased steric hindrance.
PB11: N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide
- Structure: Features a methylsulfanyl-linked oxazole moiety and a cyclohexanone-carboxamide group .
- Key Differences :
- Functional Implications : The sulfanyl and oxazole groups may enhance cellular permeability compared to simpler dimethyl-substituted benzothiazoles.
N-(4-chloro-1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure : Combines a chloro-substituted benzothiazole with a tetrahydrobenzothiophene carboxamide .
- Key Differences :
- Core Heterocycle : Tetrahydrobenzothiophene vs. benzothiazole in the carboxamide backbone.
- Substituents : Chloro vs. dimethyl groups; the tetrahydro ring may confer conformational flexibility.
- Functional Implications : The chloro substituent and saturated ring system could influence target selectivity and pharmacokinetics.
A-836,339: N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Structure : A thiazole-based carboxamide with a cyclopropane ring and methoxyethyl substituents .
- Key Differences :
- Heterocycle Class : Thiazole vs. benzothiazole, reducing aromatic π-system interactions.
- Substituents : Methoxyethyl and cyclopropane groups may enhance metabolic stability.
- Functional Implications : Thiazole derivatives often exhibit distinct receptor binding profiles compared to benzothiazoles.
Comparative Analysis Table
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The dimethyl substitution on benzothiazole may optimize steric and electronic effects for target binding compared to dichloro or methoxy analogs .
- Pharmacokinetics : Dimethyl groups likely improve solubility relative to chlorinated analogs but may reduce metabolic stability .
- Biological Targets : Benzothiazole carboxamides show promise in apoptosis induction (e.g., PB11), suggesting shared mechanisms for the target compound .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H12N2S3
- Molecular Weight : 284.43 g/mol
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, which include:
- Anticancer Activity : Many benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : They show effectiveness against a range of pathogens.
- Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to reduce inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds often inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Biological Targets : They may bind to specific receptors or proteins that mediate their effects.
Anticancer Activity
A study evaluated the anticancer potential of various benzothiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 4.5 |
| A549 (Lung) | 5.0 |
| HeLa (Cervical) | 3.8 |
Antimicrobial Properties
Research has shown that benzothiazole derivatives exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains and showed promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the benzothiazole core through cyclization reactions.
- Introduction of functional groups via amide bond formation.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?
- The synthesis typically involves coupling 4,5-dimethyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yields (≥70%) and minimizing side reactions .
Q. How is the compound structurally characterized in academic research?
- Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (ESI or FAB-MS) for molecular weight validation.
- HPLC for purity assessment (>95% is typical for biological assays) .
Q. What initial biological activities have been reported for this compound?
- The compound exhibits:
- Anticancer activity : Inhibition of tumor growth in xenograft models (e.g., ~50% reduction in breast cancer models) via apoptosis induction and cell cycle arrest .
- Antimicrobial effects : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole .
Advanced Research Questions
Q. How do structural modifications to the benzothiazole rings influence bioactivity?
- Substituent effects :
- 4,5-Dimethyl groups enhance lipophilicity, improving membrane permeability and target engagement (e.g., kinase inhibition).
- Carboxamide position : The 6-carboxamide group is critical for hydrogen bonding with biological targets like topoisomerase II. Modifications here reduce potency by ~90% in enzyme assays .
- Methodology : Systematic SAR studies involve introducing halogens, alkyl chains, or electron-withdrawing groups, followed by in vitro cytotoxicity screening (IC₅₀) and molecular docking .
Q. What experimental strategies address contradictions in reported biological efficacy across studies?
- Contradiction example : Discrepancies in MIC values against Klebsiella pneumoniae (4 µg/mL vs. 16 µg/mL).
- Resolution steps :
- Standardized assays : Use CLSI/M07-A11 guidelines for broth microdilution to ensure reproducibility.
- Strain verification : Confirm bacterial strain identity via 16S rRNA sequencing.
- Compound purity : Re-test with HPLC-validated batches (>98% purity) to exclude impurities as confounding factors .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Solubility issues : Low solubility in common solvents (e.g., <1 mg/mL in DMSO) complicates crystal growth. Strategies include:
- Co-crystallization : Use of small molecules (e.g., cyclodextrins) to improve lattice formation.
- High-throughput screening : Test >100 solvent combinations (e.g., DMSO/water gradients) for optimal crystal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
